rac-(3R,4S)-3-amino-4-hydroxypyrrolidin-2-one hydrochloride
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Overview
Description
Rac-(3R,4S)-3-amino-4-hydroxypyrrolidin-2-one hydrochloride (AHPH) is a chiral amino acid derivative that has been used in a variety of scientific research applications. AHPH is a synthetic compound that is structurally similar to natural amino acids, but with a different side chain. AHPH has a variety of biochemical and physiological effects, and can be used in a range of laboratory experiments.
Scientific Research Applications
Rac-(3R,4S)-3-amino-4-hydroxypyrrolidin-2-one hydrochloride has been used in a variety of scientific research applications. It has been used to study the effects of chiral compounds on enzyme activity, as well as to study the effects of chiral compounds on protein folding. rac-(3R,4S)-3-amino-4-hydroxypyrrolidin-2-one hydrochloride has also been used to study the effects of chiral compounds on cell signaling pathways, as well as to study the effects of chiral compounds on drug metabolism.
Mechanism of Action
Rac-(3R,4S)-3-amino-4-hydroxypyrrolidin-2-one hydrochloride is thought to act by binding to specific receptors in cells, which then triggers a signaling cascade that leads to various biochemical and physiological effects. The exact mechanism of action is still not fully understood, but it is thought to involve the binding of rac-(3R,4S)-3-amino-4-hydroxypyrrolidin-2-one hydrochloride to specific receptor proteins, which then triggers a signaling cascade that leads to various biochemical and physiological effects.
Biochemical and Physiological Effects
rac-(3R,4S)-3-amino-4-hydroxypyrrolidin-2-one hydrochloride has a variety of biochemical and physiological effects. It has been shown to increase the activity of enzymes involved in protein folding, as well as to increase the activity of enzymes involved in cell signaling pathways. rac-(3R,4S)-3-amino-4-hydroxypyrrolidin-2-one hydrochloride has also been shown to increase the activity of enzymes involved in drug metabolism, as well as to increase the activity of enzymes involved in cell growth and differentiation.
Advantages and Limitations for Lab Experiments
Rac-(3R,4S)-3-amino-4-hydroxypyrrolidin-2-one hydrochloride has several advantages and limitations for laboratory experiments. One advantage is that it is relatively simple to synthesize, and can be synthesized in a laboratory setting. Another advantage is that it has a variety of biochemical and physiological effects, which makes it useful for a variety of research applications. A limitation is that the exact mechanism of action is still not fully understood, which can make it difficult to predict the effects of rac-(3R,4S)-3-amino-4-hydroxypyrrolidin-2-one hydrochloride in different situations.
Future Directions
There are a number of potential future directions for research involving rac-(3R,4S)-3-amino-4-hydroxypyrrolidin-2-one hydrochloride. One potential direction is to further explore the mechanism of action of rac-(3R,4S)-3-amino-4-hydroxypyrrolidin-2-one hydrochloride and to develop more effective methods for synthesizing rac-(3R,4S)-3-amino-4-hydroxypyrrolidin-2-one hydrochloride. Another potential direction is to use rac-(3R,4S)-3-amino-4-hydroxypyrrolidin-2-one hydrochloride in combination with other compounds to study the effects of chiral compounds on enzyme activity and cell signaling pathways. Additionally, rac-(3R,4S)-3-amino-4-hydroxypyrrolidin-2-one hydrochloride could be used to study the effects of chiral compounds on drug metabolism and cell growth and differentiation. Finally, rac-(3R,4S)-3-amino-4-hydroxypyrrolidin-2-one hydrochloride could be used to study the effects of chiral compounds on protein folding and to develop new therapeutic agents.
Synthesis Methods
Rac-(3R,4S)-3-amino-4-hydroxypyrrolidin-2-one hydrochloride is synthesized by a process called peptide condensation, which involves the reaction of two amino acids in the presence of an acid catalyst. The reaction of two amino acids produces an amide bond, forming a dipeptide, which can then be hydrolyzed to form rac-(3R,4S)-3-amino-4-hydroxypyrrolidin-2-one hydrochloride. The reaction can be catalyzed by a variety of acids, including hydrochloric acid, sulfuric acid, and phosphoric acid. The process is relatively simple and can be performed in a laboratory setting.
properties
IUPAC Name |
(3R,4S)-3-amino-4-hydroxypyrrolidin-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O2.ClH/c5-3-2(7)1-6-4(3)8;/h2-3,7H,1,5H2,(H,6,8);1H/t2-,3+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUWCFZKLRRRJDN-LJUKVTEVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(=O)N1)N)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](C(=O)N1)N)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.58 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2446872-13-3 |
Source
|
Record name | (3S,4R)-3-Amino-4-hydroxypyrrolidin-2-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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